molecular formula C8H4F4O2 B1442062 4-Fluoro-2-(trifluoromethoxy)benzaldehyde CAS No. 1105060-20-5

4-Fluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1442062
CAS No.: 1105060-20-5
M. Wt: 208.11 g/mol
InChI Key: KZUNURBZYZYVMT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2. It is an aromatic aldehyde characterized by the presence of both fluoro and trifluoromethoxy groups attached to a benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

The compound is considered hazardous. It has the signal word “Warning” and the hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various inhibitors against proteins such as CRTH2, DP2 Receptor, and Hepatitis B Virus (HBV) Capsid . The compound interacts with enzymes and proteins through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of enzymes. This interaction can lead to enzyme inhibition or modification of protein function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses and immune regulation . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through its reactive aldehyde group. This binding can result in enzyme inhibition or activation, depending on the specific target and context . The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or antiviral activity . At high doses, the compound can induce toxic or adverse effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound can affect metabolic flux by inhibiting or activating key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the fluoro and trifluoromethoxy groups onto a benzaldehyde core. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions are often utilized in the synthesis of bioactive molecules and in the modification of biomolecules. The fluoro and trifluoromethoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the fluoro group.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.

    4-Fluorobenzaldehyde: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

4-Fluoro-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNURBZYZYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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